molecular formula C17H21N3O2 B2563040 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034481-87-1

4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2563040
CAS No.: 2034481-87-1
M. Wt: 299.374
InChI Key: NCJHSIZRYNFPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Alkylation: The pyrimidine ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.

    Coupling with Benzamide: The alkylated pyrimidine is then coupled with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide: Unique due to its specific substitution pattern and potential biological activity.

    N-(2-(pyrimidin-5-yl)ethyl)benzamide: Lacks the butoxy group, which may affect its solubility and biological activity.

    4-butoxybenzamide: Lacks the pyrimidine ring, which is crucial for its potential medicinal properties.

Uniqueness

This compound is unique due to the combination of the butoxy group and the pyrimidine ring, which enhances its solubility, stability, and potential biological activity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-butoxy-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-10-22-16-6-4-15(5-7-16)17(21)20-9-8-14-11-18-13-19-12-14/h4-7,11-13H,2-3,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJHSIZRYNFPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.